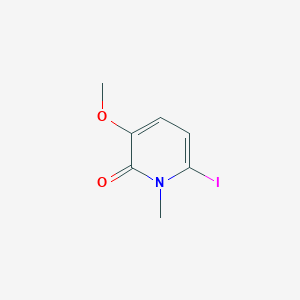

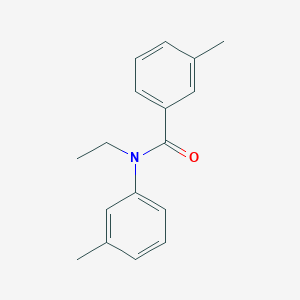

![molecular formula C27H23BO8 B12634648 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- は、独特なスピロ構造を持つ複雑な有機化合物です。この化合物は蛍光特性で知られており、化学、生物学、医学などの様々な科学研究分野で広く利用されています。

準備方法

合成経路と反応条件

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- の合成は、通常、複数の手順を必要とします。一般的な方法の1つは、塩化亜鉛などのルイス酸触媒の存在下、無水フタル酸とレゾルシノールを反応させてスピロ化合物を生成することです。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を最適化することが含まれます。 連続フロー反応器と自動システムの使用は、一貫性と効率を維持しながら生産の規模拡大に役立ちます .

化学反応の分析

反応の種類

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- は、次のような様々な化学反応を起こします。

酸化: この化合物は、キノン誘導体を生成するために酸化することができます。

還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。

置換: ボロネートエステル基は、鈴木・宮浦クロスカップリング反応を起こし、新しい炭素-炭素結合を形成することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、スピロ化合物の様々な置換誘導体が含まれており、これらは様々な用途でさらに利用することができます .

科学研究への応用

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- は、その独特な特性により、科学研究で広く使用されています。

化学: 様々な分析手法で蛍光プローブとして使用されています。

生物学: バイオイメージングや蛍光顕微鏡でのマーカーとして使用されています。

医学: 薬物送達システムや診断イメージングにおける潜在的な用途について調査されています。

科学的研究の応用

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is extensively used in scientific research due to its unique properties:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in bioimaging and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.

Industry: Utilized in the development of fluorescent dyes and sensors.

作用機序

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- の作用機序は、特定の分子標的との相互作用を伴います。この化合物の蛍光特性は、スピロ構造によるもので、励起時に効率的なエネルギー移動と光の放出を可能にします。 ボロネートエステル基は、様々な生体分子と相互作用することができ、バイオイメージングや診断用途に有用です .

類似化合物との比較

類似化合物

フルオレセイン: バイオイメージングや分析化学で類似の用途を持つ、もう1つの広く使用されている蛍光染料です。

ローダミン: 強い蛍光で知られており、スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸誘導体と同様の用途で使用されています。

エオシン: 組織学や顕微鏡で使用される蛍光染料です.

独自性

スピロ[イソベンゾフラン-1(3H),9’-[9H]キサンテン]-6-カルボン酸, 3’-ヒドロキシ-3-オキソ-6’-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)- は、その独特なスピロ構造とボロネートエステル基の存在により、様々な用途における反応性と汎用性を高めています .

特性

分子式 |

C27H23BO8 |

|---|---|

分子量 |

486.3 g/mol |

IUPAC名 |

3'-hydroxy-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

InChI |

InChI=1S/C27H23BO8/c1-25(2)26(3,4)36-28(35-25)15-6-9-18-21(12-15)33-22-13-16(29)7-10-19(22)27(18)20-11-14(23(30)31)5-8-17(20)24(32)34-27/h5-13,29H,1-4H3,(H,30,31) |

InChIキー |

NEDHHOVAVSSEBN-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=C(C=CC(=C6)C(=O)O)C(=O)O4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

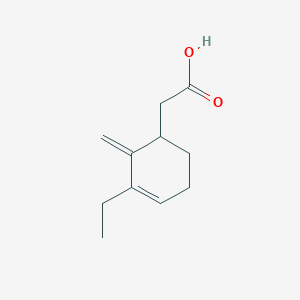

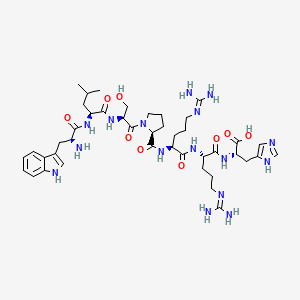

![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)

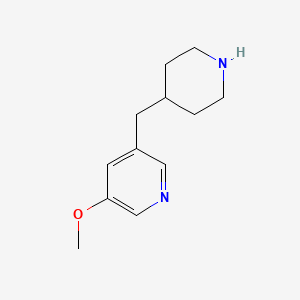

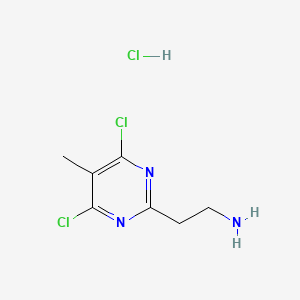

![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)

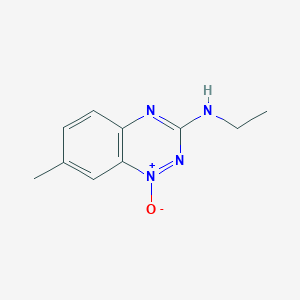

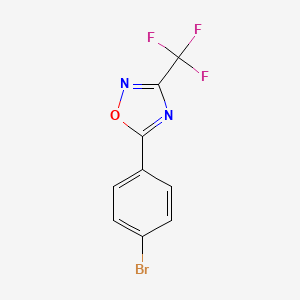

![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)

![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)

![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)